2-((2,4-Dioxo-3-(p-tolyl)thiazolidin-5-yl)(p-tolyl)amino)acetamide
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Overview
Description
2-((2,4-Dioxo-3-(p-tolyl)thiazolidin-5-yl)(p-tolyl)amino)acetamide is a useful research compound. Its molecular formula is C19H19N3O3S and its molecular weight is 369.44. The purity is usually 95%.
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Scientific Research Applications
Hypoglycemic Activity
Studies have demonstrated the potential of thiazolidinedione derivatives, including compounds structurally related to "2-((2,4-Dioxo-3-(p-tolyl)thiazolidin-5-yl)(p-tolyl)amino)acetamide", in exhibiting hypoglycemic activity. These compounds were synthesized and evaluated in animal models, showing promising results in lowering blood glucose levels, which might be beneficial for diabetes management. For example, Nikalje et al. (2012) reported the synthesis and hypoglycemic activity of novel 2,4-thiazolidinedione derivatives, which exhibited significant hypoglycemic effects in Wister albino mice (Nikalje, Deshp, & Une, 2012).
Antibacterial and Antifungal Activities
Research into the antimicrobial properties of thiazolidinedione derivatives has shown that these compounds, including those related to "this compound", can have significant antibacterial and antifungal effects. Juddhawala, Parekh, & Rawal (2011) synthesized a series of compounds that were evaluated for their in vitro antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli, demonstrating their potential as antimicrobial agents (Juddhawala, Parekh, & Rawal, 2011).
Antioxidant Activity
The antioxidant properties of thiazolidinedione derivatives have also been explored, with studies indicating that these compounds can act as effective scavengers of free radicals. Koppireddi et al. (2013) synthesized a series of N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and evaluated them for their antioxidant activity, finding some derivatives with significant efficacy in various antioxidant assays (Koppireddi et al., 2013).
Anti-inflammatory Activity
The anti-inflammatory potential of thiazolidinedione derivatives has been demonstrated through various studies, suggesting these compounds could be developed into treatments for inflammatory diseases. Research has shown that certain derivatives can inhibit the production of pro-inflammatory mediators, indicating their utility in managing conditions characterized by inflammation (Ma et al., 2011).
Mechanism of Action
Target of Action
The primary targets of the compound 2-((2,4-Dioxo-3-(p-tolyl)thiazolidin-5-yl)(p-tolyl)amino)acetamide are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Biochemical Pathways
Thiazolidine motifs, which are present in this compound, are known to show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity . Therefore, it can be hypothesized that this compound may affect multiple biochemical pathways.
Properties
IUPAC Name |
2-(4-methyl-N-[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]anilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-12-3-7-14(8-4-12)21(11-16(20)23)18-17(24)22(19(25)26-18)15-9-5-13(2)6-10-15/h3-10,18H,11H2,1-2H3,(H2,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XELBMPQJHAZHEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(SC2=O)N(CC(=O)N)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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